molecular formula C6H8ClFO2 B6312821 Ethyl (2R)-2-chloro-2-fluorocyclopropanecarboxylate CAS No. 727721-34-8

Ethyl (2R)-2-chloro-2-fluorocyclopropanecarboxylate

Cat. No.: B6312821
CAS No.: 727721-34-8
M. Wt: 166.58 g/mol
InChI Key: BPHKGPOPPUFFMG-BAFYGKSASA-N
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Description

Ethyl (2R)-2-chloro-2-fluorocyclopropanecarboxylate is an organic compound that belongs to the class of cyclopropane carboxylates It is characterized by the presence of a cyclopropane ring substituted with chlorine and fluorine atoms, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (2R)-2-chloro-2-fluorocyclopropanecarboxylate typically involves the cyclopropanation of suitable precursors. One common method is the reaction of ethyl diazoacetate with a halogenated alkene in the presence of a catalyst such as rhodium or copper. The reaction conditions often include low temperatures and inert atmospheres to prevent side reactions and decomposition of the diazo compound.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance yield and purity. These processes utilize advanced catalytic systems and optimized reaction conditions to achieve efficient conversion of starting materials to the desired product. The use of flow reactors allows for better control over reaction parameters and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2R)-2-chloro-2-fluorocyclopropanecarboxylate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Oxidation: Oxidative cleavage of the cyclopropane ring can be achieved using strong oxidizing agents, leading to the formation of carboxylic acids or ketones.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.

    Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.

    Oxidation: Potassium permanganate or ozone in the presence of a suitable solvent.

Major Products Formed

    Nucleophilic Substitution: Substituted cyclopropanecarboxylates.

    Reduction: Cyclopropanol derivatives.

    Oxidation: Carboxylic acids or ketones.

Scientific Research Applications

Ethyl (2R)-2-chloro-2-fluorocyclopropanecarboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in stereoselective synthesis.

    Biology: Investigated for its potential as a bioactive compound in enzyme inhibition studies and as a probe for studying metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl (2R)-2-chloro-2-fluorocyclopropanecarboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. The presence of the chlorine and fluorine atoms enhances its binding affinity and specificity for the target enzymes. Additionally, the cyclopropane ring provides structural rigidity, which is crucial for its biological activity.

Comparison with Similar Compounds

Ethyl (2R)-2-chloro-2-fluorocyclopropanecarboxylate can be compared with other cyclopropane carboxylates such as:

  • Ethyl 2-chlorocyclopropanecarboxylate
  • Ethyl 2-fluorocyclopropanecarboxylate
  • Ethyl 2-bromocyclopropanecarboxylate

Uniqueness

The presence of both chlorine and fluorine atoms in this compound distinguishes it from other similar compounds. This dual substitution enhances its reactivity and potential for selective interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

ethyl (2S)-2-chloro-2-fluorocyclopropane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClFO2/c1-2-10-5(9)4-3-6(4,7)8/h4H,2-3H2,1H3/t4?,6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPHKGPOPPUFFMG-BAFYGKSASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC1(F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1C[C@]1(F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a suspension of tetrakis(triphenylacetate)dirhodium (3.66 g) and powdered molecule sieves (45 g) in dichloromethane (2.0 L) was added 1-chloro-1-fluoroethene (82 g, 1.02 mol) at −60° C. The reaction mixture was warmed to −35˜−40° C., ethyl 2-diazoacetate (90 g, 790 mmol) in DCM (200 mL) was added and the reaction mixture was stirred at room temperature overnight. The reaction mixture was filtered and evaporated in vacuo to yield 100 g Ethyl 2-chloro-2-fluorocyclopropanecarboxylate as yellow oil which was used directly in the next step without purification.
[Compound]
Name
tetrakis(triphenylacetate)dirhodium
Quantity
3.66 g
Type
reactant
Reaction Step One
Quantity
82 g
Type
reactant
Reaction Step Two
Quantity
90 g
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Three
Quantity
2 L
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

Cyclohexane (76.6 g), 2,2′-isopropylidenebis[(4S)-4-tert-butyl-2-oxazoline] (64.8 mg, 0.22 mmol), and copper (II) trifluoromethanesulfonate (72.1 mg, 0.20 mmol) were charged in an autoclave, and then 1-chloro-1-fluoroethylene (76.8 g, 0.95 mol) was charged under elevated pressure. After the mixed solution was cooled to 10° C., a mixed solution containing 95% of ethyl diazoacetate (12.0 g, 100 mmol) and cyclohexane (50 g) was charged under elevated pressure over five hours. Cyclohexane (20 ml) was further charged under elevated pressure and stirring was continued at the same temperature for 1 hour, and then the internal pressure was released to give a solution of ethyl 2-chloro-2-fluorocyclopropanecarboxylate in cyclohexane (179.3 g). This solution was analyzed by gas chromatography to find that the content of the ethyl 2-chloro-2-fluorocyclopropanecarboxylate was 6.52% (yield based on ethyl diazoacetate: 70.1%), and the ratio of cis-isomer/trans-isomer was 64.4/35.6.
Quantity
179.3 g
Type
solvent
Reaction Step One
Quantity
76.8 g
Type
reactant
Reaction Step Two
Quantity
12 g
Type
reactant
Reaction Step Three
Quantity
50 g
Type
solvent
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four
Quantity
64.8 mg
Type
reactant
Reaction Step Five
Name
copper (II) trifluoromethanesulfonate
Quantity
72.1 mg
Type
catalyst
Reaction Step Five
Quantity
76.6 g
Type
solvent
Reaction Step Five

Synthesis routes and methods IV

Procedure details

Cyclohexane (76.6 g), 2,2′-methylenebis[(4S)-4-tert-butyl-2-oxazoline] (293 mg, 1.1 mmol), and copper (II) trifluoromethanesulfonate (361 mg, 1.0 mmol) were added in an autoclave, and then 1-chloro-1-fluoroethylene (80 g, 1.0 mol) was charged under elevated pressure. After the mixture was warmed to 30° C., a mixed solution containing 95% of ethyl diazoacetate (12.01 g, 100 mmol) and cyclohexane (50 g) was charged under elevated pressure over five hours. Cyclohexane (20 ml) was further charged under elevated pressure and stirring was continued at the same temperature for 1 hour, and then the internal pressure was released to obtain a solution of ethyl 2-chloro-2-fluorocyclopropane-carboxylate in cyclohexane (183.86 g). The content of the ethyl 2-chloro-2-fluorocyclopropanecarboxylate was 4.92% (yield based on ethyl diazoacetate: 54.3%), and the ratio of cis-isomer/trans-isomer was 59.5/40.5. The optical purity of the cis-isomer was 71% e.e. (1S,2R), and the optical purity of the trans-isomer was 19% e.e. (1S,2S).
Quantity
183.86 g
Type
solvent
Reaction Step One
Quantity
80 g
Type
reactant
Reaction Step Two
Quantity
12.01 g
Type
reactant
Reaction Step Three
Quantity
50 g
Type
solvent
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four
Quantity
293 mg
Type
reactant
Reaction Step Five
Name
copper (II) trifluoromethanesulfonate
Quantity
361 mg
Type
catalyst
Reaction Step Five
Quantity
76.6 g
Type
solvent
Reaction Step Five

Synthesis routes and methods V

Procedure details

Cyclohexane (76.6 g), 2,2′-isopropylidenebis[(4S)-4-tert-butyl-2-oxazoline] (500 mg, 1.7 mmol), and copper (II) trifluoromethanesulfonate (360 mg, 1.0 mmol) were added in an autoclave, and the mixture was cooled to a temperature below −30° C., and then 1-chloro-1-fluoroethylene (80 g, 1.0 mol) was charged under elevated pressure. Phenylhydrazine (0.11 g, 1.0 mmol) was added to this mixture under elevated pressure, and then temperature was raised to 30° C. Then, a mixed solution containing 97.6% of ethyl diazoacetate (11.69 g, 100 mmol) and cyclohexane (50 g) was charged under elevated pressure over five hours. Cyclohexane (20 ml) was further charged under elevated pressure and stirring was continued at the same temperature for 1 hour, and then the internal pressure was released to give a solution of ethyl 2-chloro-2-fluorocyclopropanecarboxylate in cyclohexane (166.7 g). The content of was 3.95% (yield based on ethyl diazoacetate: 39.5%), and the ratio of cis-isomer/trans-isomer was 65.0/35.0. The optical purity of the cis-isomer was 98% e.e. (1S,2R) or more, and the optical purity of the trans-isomer was 94% e.e. (1S,2S).
Quantity
166.7 g
Type
solvent
Reaction Step One
Quantity
80 g
Type
reactant
Reaction Step Two
Quantity
0.11 g
Type
reactant
Reaction Step Three
Quantity
11.69 g
Type
reactant
Reaction Step Four
Quantity
50 g
Type
solvent
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Five
Quantity
500 mg
Type
reactant
Reaction Step Six
Name
copper (II) trifluoromethanesulfonate
Quantity
360 mg
Type
catalyst
Reaction Step Six
Quantity
76.6 g
Type
solvent
Reaction Step Six

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